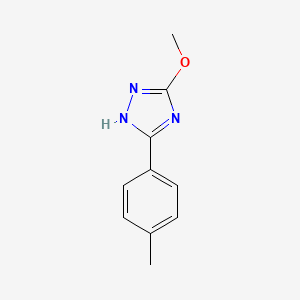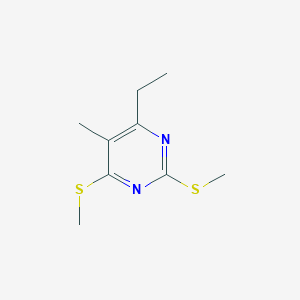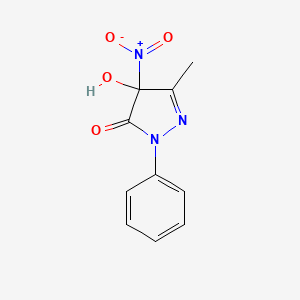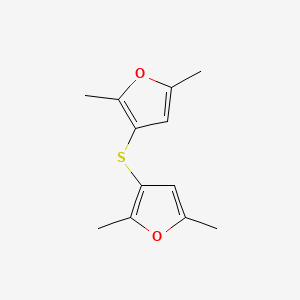
Bis(2,5-dimethylfuran-3-yl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,5-dimethylfuran-3-yl)sulfane is a furan-based compound with the molecular formula C12H14O2S and a molecular weight of 222.30 g/mol It is characterized by the presence of two 2,5-dimethylfuran groups attached to a central sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dimethylfuran-3-yl)sulfane typically involves the reaction of 2,5-dimethylfuran with sulfur-containing reagents under controlled conditions. One common method involves the use of sulfur dichloride (SCl2) as a reagent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically heated to a temperature range of 50-100°C for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. Purification of the final product is achieved through techniques such as distillation, recrystallization, or chromatography to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,5-dimethylfuran-3-yl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other sulfur-containing derivatives.
Substitution: The furan rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted furan derivatives.
Applications De Recherche Scientifique
Bis(2,5-dimethylfuran-3-yl)sulfane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Bis(2,5-dimethylfuran-3-yl)sulfane involves its interaction with molecular targets through its furan rings and sulfur atom. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The furan rings can also participate in electron transfer reactions, contributing to the compound’s antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylfuran: A precursor in the synthesis of Bis(2,5-dimethylfuran-3-yl)sulfane.
2,5-Bis(hydroxymethyl)furan: Another furan derivative with applications in biorefinery and polymer production.
2,5-Dimethyl-1H-pyrrole-1-yl compounds: Similar sulfur-containing furan derivatives used in various applications
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
28588-72-9 |
|---|---|
Formule moléculaire |
C12H14O2S |
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
3-(2,5-dimethylfuran-3-yl)sulfanyl-2,5-dimethylfuran |
InChI |
InChI=1S/C12H14O2S/c1-7-5-11(9(3)13-7)15-12-6-8(2)14-10(12)4/h5-6H,1-4H3 |
Clé InChI |
XTPFJXOOSCYFRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(O1)C)SC2=C(OC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)

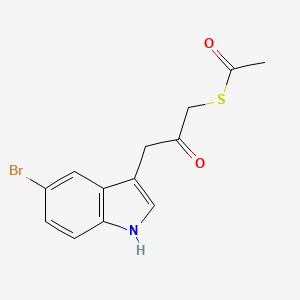
![6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B15213812.png)
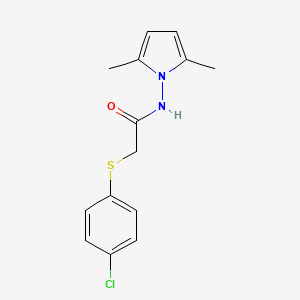
![3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B15213820.png)
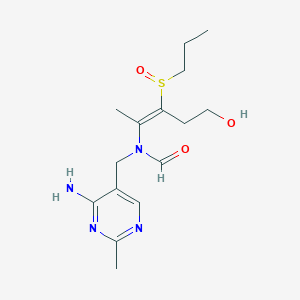
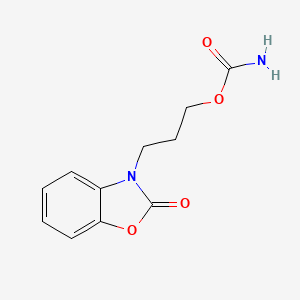


![N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B15213856.png)
